molecular formula C8H13N3S B070680 1-Methyl-4-(1,3-thiazol-2-yl)piperazine CAS No. 187533-52-4

1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Cat. No.: B070680
CAS No.: 187533-52-4
M. Wt: 183.28 g/mol
InChI Key: OSPDKPFPBGJRTD-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C8H13N3S and its molecular weight is 183.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Cellular Staining

Hoechst 33258, a derivative of N-methyl piperazine, is known for its strong affinity to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cellular biology, including chromosome and nuclear staining and flow cytometry. Additionally, Hoechst analogues have found applications as radioprotectors and topoisomerase inhibitors, making them valuable tools in both basic research and therapeutic development (Issar & Kakkar, 2013).

Anti-Mycobacterial Activity

Piperazine and its derivatives have been highlighted for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The review of compounds over the past five decades reveals that piperazine serves as a crucial building block in the design of anti-TB molecules, facilitating the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications

Piperazine derivatives have been extensively explored for their therapeutic uses, encompassing a wide range of pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory properties. The versatility of the piperazine scaffold in drug design is underlined, with slight modifications in substitution patterns leading to significant differences in medicinal potential (Rathi et al., 2016).

Metabolic Pathways and Toxicity

The metabolism of arylpiperazine derivatives, which includes several clinically used drugs for the treatment of depression, psychosis, or anxiety, involves extensive pre-systemic and systemic metabolism. This review discusses the formation of 1-aryl-piperazine metabolites, their distribution in tissues, including the brain, and their subsequent biotransformation. The variability among individuals in metabolite-to-parent drug ratios, influenced by CYP3A4 and CYP2D6 enzymes, is highlighted, contributing to the pharmacological actions of these derivatives (Caccia, 2007).

Novel Opioid-like Compounds

MT-45, a novel psychoactive substance with opioid-like effects, is an example of the diverse applications of piperazine derivatives. This study provides an overview of the availability, use, desired and unwanted effects of MT-45, highlighting its potential for dependency similar to other opioids. The research emphasizes the need for further therapeutic investigations into piperazine-based motifs (Siddiqi et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given the reported anti-inflammatory and analgesic activities of similar compounds , it is plausible that this compound may influence pathways related to inflammation and pain signaling.

Result of Action

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects at the molecular and cellular levels.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPDKPFPBGJRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435976
Record name 1-methyl-4-(1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187533-52-4
Record name 1-methyl-4-(1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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